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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

Get Quote

Executive Summary
Target Molecule: 2-(4-Fluorophenyl)thiomorpholine Hydrochloride[1][2][3]

CAS Number: 1185040-16-7[1][3]

Molecular Formula: C₁₀H₁₂FNS · HCl

Molecular Weight: 233.74 g/mol

Core Application: Lipophilic morpholine bioisostere for medicinal chemistry; enhances

metabolic stability and bioavailability.

Retrosynthetic Analysis & Strategy
To synthesize the 2-substituted isomer specifically, we must control the regioselectivity of the

C-S bond formation.
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Disconnection: The strategic bond break occurs at the C-S and C-N bonds of the

thiomorpholine ring.

Precursors: 2-(4-Fluorophenyl)oxirane (Epoxide) and 2-Aminoethanethiol (Cysteamine).

Regiochemical Control:

Basic Conditions (Avoid): Nucleophilic attack by cysteamine on the epoxide typically

occurs at the less hindered terminal carbon, leading to the 3-substituted isomer upon

cyclization.

Acidic Conditions (Selected): Under Lewis or Brønsted acid catalysis, the epoxide opening

is driven by electronic factors (carbocation character), directing the sulfur nucleophile to

the benzylic position. This yields the correct intermediate for 2-substitution.

Reaction Scheme
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Figure 1: Synthetic pathway prioritizing regioselective attack at the benzylic carbon.

Detailed Experimental Protocol
Phase 1: Regioselective Epoxide Opening
Objective: Synthesize 2-((2-aminoethyl)thio)-2-(4-fluorophenyl)ethanol.

Materials:

2-(4-Fluorophenyl)oxirane: 10.0 mmol (1.38 g)

Cysteamine Hydrochloride: 12.0 mmol (1.36 g)
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Boron Trifluoride Diethyl Etherate (BF₃·OEt₂): 1.0 mmol (Catalyst)

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend

Cysteamine HCl (1.36 g) in anhydrous DCM (20 mL).

Activation: Cool the suspension to 0°C. Add BF₃·OEt₂ (0.12 mL) dropwise.

Addition: Dissolve 2-(4-Fluorophenyl)oxirane (1.38 g) in DCM (5 mL) and add it slowly to the

reaction mixture over 15 minutes.

Mechanistic Note: The Lewis acid activates the epoxide oxygen. The thiol group of

cysteamine attacks the benzylic carbon (which stabilizes the developing positive charge),

ensuring the phenyl group ends up adjacent to the sulfur.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (ensure consumption of epoxide).

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3 x 20 mL). Dry the

organic phase over MgSO₄ and concentrate in vacuo to yield the crude amino-alcohol

intermediate.

Phase 2: Cyclization & Salt Formation
Objective: Ring closure to the thiomorpholine and conversion to the stable HCl salt.

Materials:

Crude Intermediate from Phase 1

Thionyl Chloride (SOCl₂) or 48% Hydrobromic Acid (HBr)

Solvent: Ethanol (EtOH) and Diethyl Ether (Et₂O)

Procedure:
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Cyclization: Dissolve the crude intermediate in dry CHCl₃ (15 mL). Add Thionyl Chloride (1.5

eq) dropwise at 0°C.

Mechanism:[1][4][5][6] This converts the primary alcohol into a chloro-leaving group. Upon

warming/neutralization, the intramolecular amine displaces the chloride to close the ring.

Reflux: Heat the mixture to reflux for 2 hours.

Free Base Isolation: Cool to room temperature. Basify carefully with 10% NaOH to pH ~10.

Extract with Ethyl Acetate (3 x 20 mL).

Salt Formation:

Dry the combined organic layers (Na₂SO₄) and filter.[7]

Cool the filtrate to 0°C.

Add 2M HCl in Diethyl Ether dropwise with vigorous stirring. A white precipitate will form

immediately.

Purification: Filter the solid precipitate. Wash with cold ether to remove impurities.

Recrystallize from Ethanol/Ether if necessary.

Characterization & Data
Expected Analytical Data:
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Parameter Specification Notes

Appearance
Off-white to white crystalline

solid

Hygroscopic; store in

desiccator.

Melting Point 140 – 145 °C
Consistent with thiomorpholine

HCl salts.

¹H NMR (DMSO-d₆)

δ 7.2-7.5 (m, 4H, Ar-H)δ 4.1

(dd, 1H, CH-S)δ 3.0-3.5 (m,

6H, Ring CH₂)δ 9.5 (br s, 2H,

NH₂⁺)

Diagnostic benzylic proton at

~4.1 ppm confirms 2-

substitution.

MS (ESI+) m/z = 198.1 [M+H]⁺ Free base mass.

Critical Workflow Visualization
The following diagram outlines the purification and decision logic during the synthesis.
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Figure 2: Purification workflow for the isolation of the hydrochloride salt.
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Expertise & Troubleshooting
Regioselectivity Check: If the final NMR shows a benzylic proton signal as a multiplet further

upfield or integrated incorrectly, you may have synthesized the 3-isomer (via terminal attack).

Ensure the Lewis acid catalyst is fresh and the temperature is controlled during the epoxide

addition.

Hygroscopicity: The HCl salt is prone to absorbing moisture, which lowers the melting point

and makes handling difficult. Dry the final product under high vacuum (0.1 mbar) at 40°C for

12 hours before storage.

Safety: 2-(4-Fluorophenyl)oxirane is a potential alkylating agent. Cysteamine has a potent

disagreeable odor; all reactions must be performed in a well-ventilated fume hood. Bleach

(hypochlorite) should be used to neutralize glassware and spills to oxidize residual thiols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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